What is L-Serine-¹³C₃,¹⁵N and its role in metabolic tracing
What is L-Serine-¹³C₃,¹⁵N and its role in metabolic tracing
Executive Summary
L-Serine-¹³C₃,¹⁵N (Universal labeled Serine) is a high-fidelity stable isotope tracer used to deconvolute the complex branching of serine metabolism. Unlike single-element labels (e.g., ¹³C-only), this dual-labeled isotopologue allows researchers to simultaneously track carbon backbones and nitrogen fate. This is critical for distinguishing between de novo synthesis and scavenging, and for mapping the contribution of serine to nucleotide biosynthesis, redox homeostasis (Glutathione), and lipidomics (Sphingolipids).
This guide details the mechanistic rationale, experimental workflows, and data interpretation frameworks required to utilize L-Serine-¹³C₃,¹⁵N in metabolic flux analysis (MFA).
The Mechanistic Advantage: Why Dual Labeling?
Serine is a metabolic hub, not just a protein building block. It feeds into the One-Carbon (1C) Metabolism cycle, the Transsulfuration pathway , and Sphingolipid biosynthesis .
The Atomic Fate
When using L-Serine-¹³C₃,¹⁵N (M+4), the label distribution provides specific insights:
-
Carbon Fate: Tracks the flow of the 3-carbon skeleton into Glycolysis (via Pyruvate) or the 1-carbon unit (via Folate cycle).
-
Nitrogen Fate: Differentiates amino group donation (transamination) from deamination events.
Pathway Divergence
The utility of the ¹⁵N label becomes apparent in the conversion to Glycine.
-
SHMT Activity: Serine Hydroxymethyltransferase (SHMT) converts Serine to Glycine.
-
Input: Serine (M+4: 3x¹³C, 1x¹⁵N).
-
Output 1 (Glycine): Retains C2, C3, and N. Result: Glycine M+3 .
-
Output 2 (1C Unit): C3 is transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF. Result: M+1 Folate intermediates .
-
If one used only L-Serine-¹³C₃, the resulting Glycine would be M+2. While informative, the addition of ¹⁵N (resulting in Glycine M+3) confirms that the nitrogen in that glycine molecule originated directly from the serine, rather than via a transamination exchange with the glutamate pool.
Visualization: The Serine Metabolic Hub
The following diagram illustrates the atom mapping of L-Serine-¹³C₃,¹⁵N through its primary metabolic diversions.
Figure 1: Atom mapping of L-Serine-¹³C₃,¹⁵N. Note how the dual label allows tracking into lipids (Sphinganine) and distinguishes the 1-Carbon unit (M+1) from the Glycine backbone (M+3).
Experimental Workflow: LC-MS/MS Tracing
This protocol is designed for adherent cancer cell lines but can be adapted for suspension cells or 3D cultures.
Experimental Causality & Setup
To ensure validity, the media must be devoid of unlabeled serine and glycine. The presence of unlabeled glycine can cause back-flux via SHMT, diluting the isotopic signal.
-
Base Media: DMEM or RPMI (Serine/Glycine-free).
-
Serum: Dialyzed FBS (Standard FBS contains ~300µM Serine and ~400µM Glycine, which will ruin the labeling efficiency).
-
Tracer: L-Serine-¹³C₃,¹⁵N (Cambridge Isotope Laboratories or Sigma-Aldrich), added to match physiological concentrations (typically 400 µM).
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Acclimation | Plate cells in standard media. Allow to reach 60-70% confluence. | Ensures cells are in log-phase growth where metabolic flux is highest. |
| 2. Wash | Wash cells 2x with warm PBS (37°C). | Removes traces of unlabeled serine/glycine from the attachment media. |
| 3. Pulse | Add pre-warmed tracing media (Dialyzed FBS + L-Serine-¹³C₃,¹⁵N). Incubate for 6–24 hours. | Time points depend on pathway depth. 6h for Glycolysis/SSP; 24h for Lipids/Nucleotides. |
| 4. Quench | Rapidly aspirate media. Wash 1x with ice-cold saline. Add 500 µL 80% Methanol (-80°C) directly to the plate. | Metabolism stops immediately upon contact with extreme cold/organic solvent. |
| 5. Extraction | Scrape cells on dry ice. Transfer to tube. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C. | Precipitates proteins; metabolites remain in the supernatant. |
| 6. Analysis | Transfer supernatant to LC-MS vials. Analyze via HILIC-MS (Hydrophilic Interaction Liquid Chromatography). | HILIC is required for polar metabolites like amino acids and nucleotides. |
Data Interpretation: Mass Isotopomer Distribution (MID)
The power of this tracer lies in the resulting mass shifts. The table below guides the interpretation of LC-MS peaks.
Notation Key:
-
M+0: Unlabeled metabolite.
-
M+X: Metabolite heavier by X Daltons due to isotope incorporation.
| Metabolite | Expected Shift | Mechanistic Explanation |
| L-Serine | M+4 | Intact tracer uptake. |
| Glycine | M+3 | Formed via SHMT. Retains 2 carbons + 1 nitrogen from Serine. |
| Pyruvate | M+3 | Formed via Serine Dehydratase (SDH). Retains 3 carbons; Nitrogen is lost as NH₄⁺. |
| Cystathionine | M+4 | Formed via CBS. Condensation of Serine (M+4) with Homocysteine (unlabeled). |
| GSH (Glutathione) | M+3 | Glycine moiety incorporation. If GSH is M+3, the Glycine came from Serine. |
| Sphinganine | M+3 | Serine condenses with Palmitoyl-CoA. C1 (Carboxyl) is lost as CO₂. Retains C2, C3, and N. |
| dTMP (Thymidylate) | M+1 / M+2 | Incorporation of methylene-THF (1C unit) derived from Serine C3. |
Calculating Fractional Contribution
To quantify the reliance of the cell on Serine for Glycine synthesis:
Note: This formula assumes steady state. For dynamic flux, kinetic modeling is required.
Case Study: Serine in Cancer Metabolism
Context: Many tumors amplify the Serine Synthesis Pathway (SSP) to support rapid proliferation. Application: A study investigates if a tumor uses exogenous serine or de novo synthesis.
-
Scenario A (High Uptake): High intracellular Serine M+4, High Glycine M+3. The tumor relies on import.
-
Scenario B (De Novo Synthesis): If the media contains labeled Glucose (U-¹³C) and unlabeled Serine, and we see Serine M+3, the tumor synthesizes it.
-
Using L-Serine-¹³C₃,¹⁵N: By adding this tracer, researchers can specifically track the "One-Carbon Flux" . If purines (Adenine/Guanine) show high M+1/M+2 incorporation, it proves Serine is the primary donor for the folate cycle, driving nucleotide synthesis [1].
References
-
Maddocks, O. D. K., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells. Nature, 493(7433), 542–546. [Link]
-
Labuschagne, C. F., et al. (2014). Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells. Nature, 510(7505), 410–414. [Link]
-
Metallo, C. M., et al. (2012). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380–384. (Reference for general isotopomer analysis techniques). [Link]
-
Jang, H., et al. (2016). Serine and glycine metabolism in cancer. Cell Metabolism, 23(5), 771-790. [Link]
